molecular formula C20H17ClN4O2 B2659782 N-(3-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1185146-04-6

N-(3-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2659782
CAS RN: 1185146-04-6
M. Wt: 380.83
InChI Key: RIJOJNOYGLFMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, also known as CBR-5884, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been shown to have potential therapeutic benefits for a variety of diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Synthesis of N-aryl-3-(indol-3-yl)propanamides and Their Immunosuppressive Activities

N-aryl-3-(indol-3-yl)propanamides were synthesized, with a notable compound showing significant inhibitory activity on murine splenocytes proliferation in vitro and mice delayed-type hypersensitivity (DTH) assay in vivo. This highlights the compound's potential for immunosuppressive applications (Giraud et al., 2010).

Anti-inflammatory and Analgesic Applications

Topical and Systemic Inflammation Inhibitors

A study detailed the synthesis of N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. Among these, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide] exhibited potent anti-inflammatory activity in a TPA-induced mouse ear swelling assay, showcasing activity levels higher than ibuprofen and comparable to dexamethasone (Dassonville et al., 2008).

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Potentials

The utility of 3-oxo-N-(pyrimidin-2-yl)butanamide in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives linked to a pyrimidine ring was reported. Selected synthesized products exhibited moderate antimicrobial activity, showcasing the compound's utility in developing antimicrobial agents (Farag et al., 2009).

Herbicidal Activity

Herbicidal Activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide

This study synthesized and evaluated the title compound for herbicidal activity. The compound demonstrated effective herbicidal action, highlighting its potential application in agriculture (Liu et al., 2008).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c21-14-5-3-4-13(10-14)11-22-17(26)8-9-25-12-23-18-15-6-1-2-7-16(15)24-19(18)20(25)27/h1-7,10,12,24H,8-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJOJNOYGLFMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.